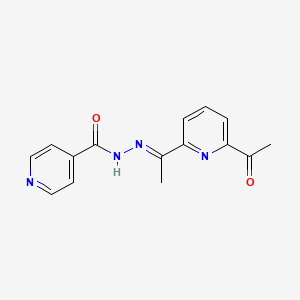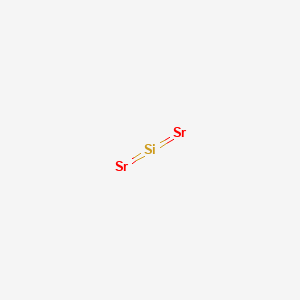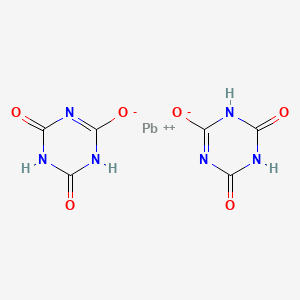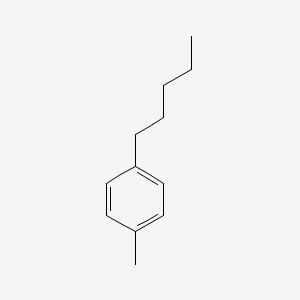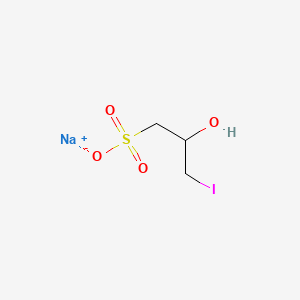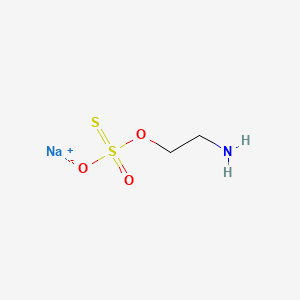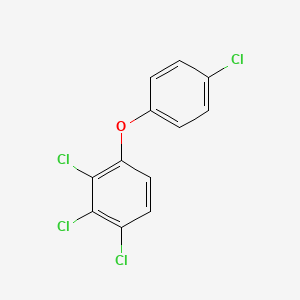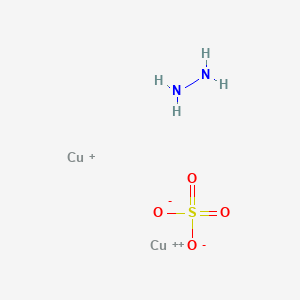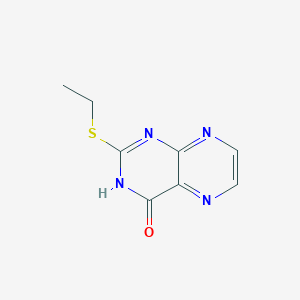
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a trifluoromethyl group on one of the phenyl rings, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
類似化合物との比較
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is unique due to its α,β-unsaturated carbonyl system combined with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
特性
CAS番号 |
621-16-9 |
|---|---|
分子式 |
C16H11F3O |
分子量 |
276.25 g/mol |
IUPAC名 |
(E)-1-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-5-12(11-14)9-10-15(20)13-6-2-1-3-7-13/h1-11H/b10-9+ |
InChIキー |
MLTBAKXFRXZFTO-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



